16-Methoxystrychnine
Overview
Description
16-Methoxystrychnine is an alkaloid compound. It is primarily used for research purposes and is not intended for patient use . The chemical structure of 16-Methoxystrychnine is represented as follows:
Molecular Structure Analysis
The molecular formula of 16-Methoxystrychnine is C₂₂H₂₄N₂O₃ , with a molecular weight of 364.44 g/mol. Its structure belongs to the class of alkaloids, specifically indole alkaloids. The initial source of 16-Methoxystrychnine is the plant Strychnos nux-vomica Linn. from the family Loganiaceae .
Scientific Research Applications
Metabolism of Drugs
The study of selective demethylation of brucine revealed that one of the two adjacent methoxyl groups attached to the aromatic ring of brucine was demethylated selectively in rabbits, leading to the identification of monophenolic metabolites like 2-methoxy-3-hydroxystrychnine and its conjugated forms in urine (Tsukamoto, Yoshimura, Watabe, & Oguri, 1964).
Alkaloid Research
The isolation of protostrychnine, a new alkaloid from Strychnos nux-vomica, highlights the presence of various hydroxy and methoxy compounds in the tertiary bases of this plant, suggesting diverse metabolic pathways and functions (Başer, Bisset, & Hylands, 1979).
Derivative Formation
The reaction of 16-chloro-1-dehydrovincadifformine with sodium alkoxides yielded 16-methoxyindolenines, highlighting the chemical reactivity and potential applications of 16-Methoxystrychnine derivatives in various chemical processes (Royer, Yu, Hugel, & Lévy, 1998).
Spectral Analysis
The analysis of spectral data for 13C NMR of sixteen Strychnos alkaloids, including 2-hydroxy-3-methoxystrychnine, provided insights into the structure determination and the regularities in the spectra of these compounds (Hattori, 1994).
Isolation of New Alkaloids
The leaves of Strychnos icaja Baill. were studied, leading to the isolation of several alkaloids including 16-hydroxystrychnine and related compounds, underscoring the diversity and potential of 16-Methoxystrychnine and its related compounds in natural product chemistry (Bisset, Das, & Parello, 1973).
properties
IUPAC Name |
(4aR,5aR,8aS,13aS,15aS,15bR)-5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3/t14-,17-,19-,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDMNLBIKSAWCI-FCGMOTLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12C[C@@H]3[C@H]4[C@@H]5CC(=O)N6[C@@H]4[C@]1(CCN2CC3=CCO5)C7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Methoxystrychnine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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